1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-nitrophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-1-3-10(4-2-9)13(15)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFVYOOJFPNSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde under acidic or basic conditions. One common method includes the use of 4-nitrophenylhydrazine and 4-formylpyrazole in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-1H-pyrazole-4-carbaldehyde.
Oxidation: 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and lead to the desired biological effects.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance stability and reactivity. The nitro group in this compound may improve binding to microbial or cancer cell targets .
- Heterocyclic Moieties (e.g., thiazole, furan) : Contribute to π-π stacking and hydrogen bonding, critical for antiproliferative and antimicrobial effects .
Antimicrobial Activity
- 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Exhibited potent activity against P. aeruginosa (MIC ≤ 2 µg/mL), surpassing ampicillin .
- Formyl-pyrazole derivatives (5a–d) : Showed enhanced activity compared to hydrazone precursors. Compound 5a (furan-substituted) achieved MIC values of 1–4 µg/mL against bacterial strains .
Anticancer Activity
Anti-Tubercular Activity
Antioxidant Activity
- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde : Scavenged free radicals at IC₅₀ = 12 µM, comparable to ascorbic acid, due to the nitro group’s electron-deficient nature .
Physicochemical Properties
Comparative spectroscopic and analytical data highlight substituent-driven variations:
*Calculated based on formula C₁₀H₇N₃O₃.
Biological Activity
1-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, with a focus on its antitumor, anti-inflammatory, and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the condensation of 4-nitrophenyl hydrazine with appropriate aldehydes or ketones. The Vilsmeier-Haack reaction is one common method used to prepare pyrazole derivatives, including this compound. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Numerous studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds containing the 1H-pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
In vitro studies demonstrated that this compound can effectively reduce cell proliferation in these cancer types, suggesting its potential as a lead compound for anticancer drug development .
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory properties of pyrazole derivatives. In particular, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:
- In vitro Studies: Certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
- In vivo Studies: Models using carrageenan-induced edema have shown that pyrazole derivatives can significantly reduce inflammation .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Various studies report its activity against both bacterial and fungal strains. For instance:
- Bacterial Strains: Compounds were tested against E. coli, Staphylococcus aureus, and Bacillus subtilis, showing promising results.
- Fungal Strains: The compound exhibited activity against Aspergillus niger and other pathogenic fungi .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Study : A study evaluated the effects of this compound on breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
- Inflammation Model : In an animal model of inflammation, treatment with this pyrazole derivative resulted in significant reductions in paw swelling compared to control groups .
- Antimicrobial Testing : A series of tests against various pathogens demonstrated that this compound could inhibit growth at low concentrations, suggesting its potential as a new antimicrobial agent .
Q & A
Q. Optimization Strategies :
- Temperature Control : Elevated temperatures (80–100°C) improve cyclization but may require reflux conditions.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) to enhance reaction rates and yields .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate pure products .
Q. Table 1: Representative Synthetic Routes
*Yields are approximate and context-dependent.
Basic: What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Q. Key Crystallographic Parameters (Example) :
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| C4–CHO Bond Length | 1.21–1.23 Å | |
| Nitrophenyl Dihedral Angle | 5–10° relative to pyrazole |
Advanced: How can computational modeling guide the optimization of this compound derivatives for enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial DHFR or fungal CYP51) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to prioritize electron-withdrawing groups (e.g., -NO₂, -CF₃) .
- MD Simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories to identify persistent interactions .
Q. Table 2: Substituent Effects on Bioactivity
Advanced: How should researchers resolve contradictions in reported bioactivity data for pyrazole-4-carbaldehyde derivatives?
Methodological Answer:
- Experimental Replication : Standardize assay protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability .
- Structural Validation : Confirm compound purity via HPLC and crystallography to rule out impurities as confounding factors .
- Statistical Analysis : Apply multivariate regression to isolate substituent effects from assay conditions (e.g., pH, inoculum size) .
Case Study : A discrepancy in E. coli activity (MIC = 16 µg/mL vs. 64 µg/mL) was traced to differences in bacterial strain virulence and solvent (DMSO vs. aqueous) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Q. Key Hazard Codes :
Advanced: How can high-throughput crystallography pipelines improve structural analysis of pyrazole-4-carbaldehyde derivatives?
Methodological Answer:
- Automated Data Collection : Use synchrotron facilities for rapid X-ray data acquisition (e.g., 1–2 hours per crystal) .
- Software Integration : Combine SHELXC/D/E for phase determination and refinement, with Coot for real-time model adjustment .
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
